molecular formula C19H16BrN5O4 B2995658 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1052605-61-4

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2995658
CAS No.: 1052605-61-4
M. Wt: 458.272
InChI Key: BFPNTZKJSUYWLC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo moiety, substituted at the 5-position with a 4-bromophenyl group. The acetamide side chain is functionalized with a 3-methoxyphenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNTZKJSUYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that 1,2,3-triazole-based compounds can exhibit a strong electron donor effect. This suggests that the compound might interact with its targets by donating electrons, thereby influencing the electronic properties of the target molecules.

Result of Action

Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cell lines, suggesting that this compound might also have antiproliferative effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the phosphorescence of 1,2,3-triazole-based compounds has been shown to depend strongly on dissolved oxygen. Therefore, the presence of oxygen and other environmental factors might influence the action of this compound.

Biological Activity

The compound 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A tetrahydropyrrolo-triazole core.
  • Substituents including bromophenyl and methoxyphenyl groups.
  • A dioxo functional group contributing to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several pathogens, indicating its potential as an antibacterial agent.
  • The compound's activity against Staphylococcus aureus and Candida albicans was particularly notable with MIC values around 191.36 μM .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound suggest:

  • In vitro studies have indicated that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.
  • Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

  • It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 157.31 μM, suggesting potential applications in neurodegenerative diseases .
  • Selective inhibition of butyrylcholinesterase (BChE) was also observed, which could be beneficial for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds within the same chemical class. These findings provide insights into the structure-activity relationships (SAR) that can be drawn from modifications made to the core structure:

CompoundActivityMIC/IC50 ValuesReference
Compound AAntibacterial191.36 μM (S. aureus)
Compound BAnticancerInduces apoptosis
Compound CEnzyme InhibitionIC50 = 157.31 μM (AChE)

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interference with DNA replication : The triazole moiety may interact with nucleic acids or enzymes involved in DNA synthesis.
  • Enzyme inhibition : The presence of dioxo groups may facilitate binding to active sites of target enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The pyrrolo-triazole-dioxo scaffold is structurally unique but shares similarities with other triazole-fused systems. For example:

  • The acetamide side chain lacks the 3-methoxy modification, which may diminish its ability to engage in hydrogen bonding or π-π stacking interactions .

Functional Group Variations

  • 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Replaces the pyrrolo-triazole core with a benzoxazole-triazole-thione system. Spectroscopic data (e.g., IR: 1212 cm⁻¹ for C=S vs. C=O in the target compound) highlight distinct vibrational modes .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, analogs suggest plausible mechanisms:

  • Triazino[5,6-b]indol derivatives (): Compounds with bromophenyl and triazino-indol motifs exhibit antitumor activity, possibly via intercalation or topoisomerase inhibition.
  • Ferroptosis-inducing agents (): Bromophenyl-containing compounds are implicated in ferroptosis pathways in oral squamous cell carcinoma (OSCC). The methoxyphenyl group in the target compound could modulate lipid peroxidation sensitivity, a key ferroptosis mechanism .

Physicochemical and Spectroscopic Comparison

Table 1: Key Properties of the Target Compound and Analogs

Property Target Compound Analog from Analog from
Molecular Formula C₂₀H₁₈BrN₅O₃ C₂₂H₂₁BrN₆O₃ C₂₂H₁₅BrN₄OS
Key Functional Groups 4-bromophenyl, dioxo-pyrrolo-triazole, methoxy 4-ethylphenyl, dioxo-pyrrolo-triazole Benzoxazole, triazole-thione, bromophenyl
1H-NMR (δ, ppm) Not reported Not reported 9.51 (s, triazole), 2.55 (s, CH₃)
IR (cm⁻¹) Not reported Not reported 1212 (C=S), 533 (C-Br)
Therapeutic Potential Hypothesized anticancer/anti-inflammatory Unknown Antifungal/antimicrobial

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